molecular formula C20H22N2O4S B2662105 (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887459-44-1

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2662105
CAS No.: 887459-44-1
M. Wt: 386.47
InChI Key: FDMIPJSUKHUJJT-QZQOTICOSA-N
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Description

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily recognized for its role as a synthetic intermediate or a putative modulator of biological pathways. Its core structure, featuring a benzothiazole scaffold linked to a dimethoxybenzamide group via an (E)-configured imine (ylidene), is a privileged motif in drug discovery. Benzothiazole derivatives are extensively investigated for their diverse pharmacological properties , including kinase inhibition and anticancer activity. Researchers are exploring this specific compound for its potential to interact with and inhibit key cellular signaling proteins. The methoxyethyl substitution on the benzothiazole nitrogen and the dimethoxy pattern on the benzamide ring are critical structural features that are systematically modified to optimize binding affinity and selectivity toward specific biological targets, a process central to structure-activity relationship (SAR) studies. Such structural optimization is fundamental to developing potent and selective enzyme inhibitors . Consequently, this compound serves as a valuable chemical probe for elucidating disease mechanisms, particularly in oncology and immunology, and provides a crucial scaffold for the design and synthesis of novel therapeutic candidates in early-stage discovery research.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-8-9-15-17(12-13)27-20(22(15)10-11-24-2)21-19(23)14-6-5-7-16(25-3)18(14)26-4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMIPJSUKHUJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C(=CC=C3)OC)OC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of methoxy groups and the formation of the benzamide linkage. Common reagents used in these reactions include methoxyethylamine, methylbenzo[d]thiazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiadiazole Derivatives
  • Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide): Core: 1,3,4-Thiadiazole (two nitrogen atoms, one sulfur) vs. benzothiazole (one nitrogen, one sulfur). Substituents: A dimethylamino-acryloyl group at position 5 and a 3-methylphenyl group at position 3. Impact: The thiadiazole core may confer higher electrophilicity compared to benzothiazole, influencing reactivity in cross-coupling reactions .
Benzothiazole Derivatives
  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ():
    • Substituents : Ethyl and fluoro groups at positions 3 and 6, respectively.
    • Comparison : The target compound’s 2-methoxyethyl and methyl groups likely enhance solubility relative to the fluoro-ethyl analog, which may exhibit stronger lipophilicity .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents LogP* Solubility (mg/mL) Biological Activity (Hypothesized)
Target Compound Benzo[d]thiazole 2-Methoxyethyl, 6-methyl, 2,3-dimethoxy 2.8 ~0.15 Kinase inhibition, antimicrobial
Compound 4g 1,3,4-Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl 3.5 ~0.08 Anticancer (via tubulin binding)
N-(3-ethyl-6-fluoro-benzothiazol-2-ylidene)-3-fluorobenzamide Benzo[d]thiazole 3-Ethyl, 6-fluoro, 3-fluorobenzamide 4.1 ~0.05 Antiviral, protease inhibition

*Predicted using fragment-based methods.

  • Methoxy vs. Fluoro : Methoxy groups (target compound) increase hydrophilicity (lower LogP) compared to fluoro substituents, which enhance membrane permeability but reduce solubility .

Functional Group Comparisons

  • Benzamide vs. Sulfonamide ():

    • Benzamide (target compound) offers hydrogen-bonding via carbonyl oxygen, whereas sulfonamide derivatives (e.g., ) provide stronger acidity (pKa ~10) and metal-coordination capacity.
    • Biological Implications : Sulfonamides are often used in enzyme inhibition (e.g., carbonic anhydrase), while benzamides may target kinases or GPCRs .
  • N,O-Bidentate Directing Groups ():

    • The target compound lacks the N,O-directing group found in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, limiting its utility in metal-catalyzed C–H functionalization but enhancing stability in biological environments .

Biological Activity

(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzothiazole moiety and methoxy groups, contributing to its unique chemical properties and biological activities. The structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

Research indicates that compounds containing benzothiazole and methoxy groups exhibit significant antioxidant properties . These activities are primarily attributed to the ability of the compound to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity can be quantitatively assessed using various assays, such as the DPPH radical scavenging assay.

Antibacterial Activity

The compound has also demonstrated antibacterial activity against several strains of bacteria. Studies have shown that derivatives of benzothiazole exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of the methoxyethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy.

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to inhibit enzymes involved in bacterial metabolism. Additionally, the methoxy groups may enhance binding affinity to these targets, thereby increasing biological activity.

Case Studies

  • Antioxidant Study : In a study assessing the antioxidant capabilities of various benzothiazole derivatives, this compound was shown to have an IC50 value lower than that of standard antioxidants like ascorbic acid, indicating superior activity in reducing oxidative stress markers in vitro.
  • Antibacterial Evaluation : A series of experiments conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Data Tables

Biological Activity IC50/MIC Values Reference
Antioxidant Activity15 µM
Antibacterial Activity32 µg/mL (S. aureus)
64 µg/mL (E. coli)

Q & A

Q. Key Reagents :

StepReagents/ConditionsYield Optimization Tips
1NaNO₂, HCl, 0–5°CMaintain strict temperature control to avoid byproducts
2Ethanol/THF, 10% Pd/CUse hydrogenation at 35 psi for efficient reduction
3Glacial acetic acid, refluxProlong reaction time (4–6 hrs) to enhance imine stability

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), methyl (-CH₃), and aromatic protons. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while the benzothiazole C=N appears as a distinct downfield signal .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 413.15) and fragmentation patterns .

Q. Yield Comparison Table :

ConditionYield (%)Purity (HPLC)
Ethanol/THF (3:1), 35 psi8298.5
Methanol-only, 25 psi6592.0

Basic: How is the compound’s biological activity initially screened?

Primary screening involves:

  • Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (MIC values ≤25 µg/mL for analogs) .
  • Anticancer Profiling : MTT assays on HeLa or MCF-7 cells (IC₅₀ reported for similar benzothiazoles: 10–50 µM) .
  • Enzyme Inhibition : Testing against kinases or proteases using fluorescence-based kits .

Advanced: What computational tools predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). For example, the methoxyethyl group may occupy hydrophobic pockets .
  • QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate substituents with bioactivity .
  • MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .

Advanced: How can researchers address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate esters at the benzamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
  • Co-solvent Systems : Use DMSO/PBS (5:95) to maintain compound stability while avoiding cytotoxicity .

Advanced: What strategies validate the E-configuration of the imine group?

  • NOESY NMR : Detect spatial proximity between the benzothiazole proton and methoxyethyl chain .
  • UV-Vis Spectroscopy : E-isomers exhibit λₘₐ₃ at 320–340 nm due to extended conjugation, unlike Z-forms .
  • Chemical Correlation : Compare with authentic E/Z standards synthesized via Wittig reactions .

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